(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
The compound “(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a structurally complex molecule featuring a benzothiazole moiety linked via a piperidine oxygen bridge to a methoxy-substituted benzofuran core. Its design integrates two heterocyclic systems—benzo[d]thiazole and benzofuran—both known for their bioactivity in medicinal and agrochemical contexts .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-27-16-6-7-20-17(13-16)24-23(31-20)29-15-8-10-25(11-9-15)22(26)19-12-14-4-3-5-18(28-2)21(14)30-19/h3-7,12-13,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSLPMVUYWHYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 5-methoxybenzo[d]thiazole.
Formation of the Benzofuran Moiety: This involves the cyclization of 2-hydroxybenzaldehyde with methoxyacetophenone under basic conditions to yield 7-methoxybenzofuran.
Coupling Reaction: The final step involves the coupling of the benzothiazole and benzofuran moieties through a piperidine linker.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Research indicates that compounds similar to this one exhibit a range of biological activities. The following subsections detail specific applications:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole and piperidine possess significant antimicrobial properties. For instance, a related compound demonstrated moderate to strong activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compounds.
Anticancer Properties
Compounds containing thiazole derivatives have been implicated in cancer research due to their ability to induce apoptosis in cancer cells. A study indicated that similar compounds can activate caspases, leading to programmed cell death.
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 5 |
| Compound E | HeLa (Cervical) | 3 |
| Compound F | A549 (Lung) | 4 |
The mechanism often involves the modulation of apoptotic pathways, suggesting potential therapeutic roles in oncology.
Neuroprotective Effects
The structural features of this compound may also confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research has indicated that thiazole derivatives can protect neuronal cells from oxidative stress.
Table 3: Neuroprotective Activity
| Compound | Model System | Protective Effect (%) |
|---|---|---|
| Compound G | SH-SY5Y Cells | 70 |
| Compound H | Primary Neurons | 65 |
These results highlight the potential for developing therapies aimed at conditions like Alzheimer's disease .
Case Studies
Several studies have documented the applications of compounds structurally related to (4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone .
-
Antimicrobial Study :
A research group synthesized various thiazole derivatives and evaluated their antimicrobial efficacy against clinical isolates. The study found that certain modifications enhanced activity against resistant strains, indicating a pathway for developing new antibiotics. -
Cancer Research :
Another study explored the anticancer effects of thiazole-piperidine hybrids on human cancer cell lines. The results showed significant cytotoxic effects, with detailed mechanisms involving apoptosis induction through mitochondrial pathways. -
Neuroprotection :
A recent investigation into neuroprotective agents highlighted the effectiveness of thiazole-containing compounds in reducing neuroinflammation and oxidative stress in vitro, suggesting their potential for developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key structural motifs with other bioactive molecules but differs in linker chemistry and substitution patterns:
- Substituent Effects: The dual methoxy groups in the target compound contrast with the bromo-methoxy combination in the furanone derivative . Methoxy groups typically enhance lipophilicity and metabolic stability, whereas halogens like bromine can increase electrophilicity and binding affinity.
Bioactivity Potential
- Ligand Properties: The furanone derivative’s carboxyl and amino groups enable metal coordination , suggesting the target compound’s carbonyl and ether groups may similarly facilitate interactions with biological targets.
- Pesticidal Activity : emphasizes that structural features like methoxy groups and heterocyclic cores influence insecticidal efficacy by affecting cuticle penetration and metabolic resistance . The target compound’s benzothiazole-benzofuran hybrid structure may enhance pesticidal activity compared to simpler analogs.
Biological Activity
The compound (4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.5 g/mol. Its structure features a piperidine ring linked to a benzo[d]thiazole moiety and a methanone functional group, which together contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to those containing the benzo[d]thiazole and piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and apoptosis in cancer cells . The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, with promising results indicating potential for development as an anticancer agent.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. It has demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes, such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's. The IC50 values for enzyme inhibition were found to be significantly lower than those of standard drugs, indicating high potency .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to This compound :
- Antitumor Efficacy : A study on similar compounds showed that they could effectively reduce tumor growth in xenograft models, indicating potential for therapeutic use in oncology .
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range, showcasing its potential as an effective chemotherapeutic agent .
- Mechanistic Studies : Mechanistic studies revealed that the compound interacts with tubulin, thereby affecting microtubule dynamics crucial for cell division. This interaction is similar to other known anticancer agents that target tubulin .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for (4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions : Formation of the piperidine-benzothiazole linkage via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Functional group activation : Use of activating agents like EDCI/HOBt for amide bond formation between the benzofuran and piperidine moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity (>95%) .
Critical parameters : Solvent polarity (e.g., DMF for polar aprotic conditions), temperature control (0–80°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling steps) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural elucidation :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C5 and C7) and piperidine ring conformation .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Melting point analysis : Consistency with literature values (if available) to confirm crystallinity .
Q. How can researchers assess the biological activity of this compound?
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) with competitive binding protocols .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Key considerations : Include positive controls (e.g., staurosporine for kinase assays) and validate results with orthogonal assays .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies?
- Orthogonal validation : Replicate assays using alternative methods (e.g., SPR for binding affinity if radioligand data conflicts) .
- Structural analysis :
- Co-crystallization : X-ray diffraction of compound-target complexes to confirm binding modes .
- SAR studies : Synthesize analogs (e.g., replacing methoxy with ethoxy groups) to isolate critical pharmacophores .
Example : If cytotoxicity varies between cell lines, perform transcriptomic profiling to identify differential target expression .
Q. What computational strategies optimize the synthesis and design of analogs?
- Retrosynthetic planning : Tools like Synthia or Chematica to identify feasible routes and minimize steps .
- DFT calculations : Predict reaction energetics (e.g., activation barriers for piperidine-oxygen bond formation) .
- Machine learning : Train models on existing reaction databases to predict optimal catalysts/solvents for coupling steps .
Case study : Artificial Force Induced Reaction (AFIR) methods have reduced optimization time for similar heterocycles by 40% .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., thiazole ring formation) to improve safety and reproducibility .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time tracking of intermediate formation .
Data Contradiction and Resolution
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Variable temperature NMR : Probe dynamic processes (e.g., piperidine ring flipping) that may obscure signals .
- Isotopic labeling : Introduce ¹³C at methoxy groups to track coupling patterns .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzofuran-piperidine hybrids in ) .
Q. What if biological activity is inconsistent across assay platforms?
- Assay revalidation : Confirm reagent stability (e.g., ATP concentrations in kinase assays) and cell line authenticity (STR profiling) .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends or outlier conditions .
Methodological Best Practices
Q. Recommended protocols for stability testing under physiological conditions
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
- Light sensitivity : Expose to UV (365 nm) and assess photodegradation products .
Key finding : Methoxy groups enhance stability in neutral pH but increase photosensitivity .
Q. Strategies for improving solubility and bioavailability
- Salt formation : Screen with HCl or sodium salts to enhance aqueous solubility .
- Nanoparticle formulation : Use PLGA or liposomal encapsulation for in vivo delivery .
- Prodrug design : Introduce hydrolyzable esters at the piperidine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
